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Compound of Interest

Compound Name: (3-Aminopropyl)glycine

Cat. No.: B3179748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(3-Aminopropyl)glycine is a non-proteinogenic amino acid that presents a versatile scaffold

for medicinal chemistry exploration. Its inherent structural features, combining a glycine

backbone with a flexible aminopropyl side chain, offer multiple points for chemical modification

to modulate physicochemical properties and biological activity. While research directly focused

on (3-Aminopropyl)glycine is nascent, its structural similarity to key neurotransmitters and

other biologically active molecules suggests significant potential for the development of novel

therapeutics. This guide provides a comprehensive overview of the current understanding and

future prospects of (3-Aminopropyl)glycine and its derivatives in medicinal chemistry, with a

focus on their potential as modulators of key neurological targets.

Physicochemical Properties of (3-
Aminopropyl)glycine
A foundational understanding of the physicochemical properties of the core molecule is

essential for designing derivatives with desired pharmacokinetic profiles.
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Property Value Source

Molecular Formula C5H12N2O2 PubChem

Molecular Weight 132.16 g/mol PubChem

IUPAC Name
2-(3-aminopropylamino)acetic

acid
PubChem

CAS Number 2875-41-4 Sigma-Aldrich[1][2][3]

Boiling Point 287.8 ± 20.0 °C at 760 mmHg Sigma-Aldrich[1][2][3]

Physical Form Solid Sigma-Aldrich[1][2][3]

Purity 95% Sigma-Aldrich[1][2][3]

Potential Therapeutic Applications and Biological
Targets
The structural architecture of (3-Aminopropyl)glycine makes it an attractive starting point for

designing ligands for several important biological targets, primarily in the central nervous

system.

GABA Transporter Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian

central nervous system.[4] Its concentration in the synaptic cleft is regulated by GABA

transporters (GATs). Inhibition of these transporters can prolong the action of GABA, leading to

a therapeutic effect in conditions characterized by neuronal hyperexcitability, such as epilepsy

and neuropathic pain. The glycine backbone of (3-Aminopropyl)glycine provides a core

structure that can be elaborated to interact with the binding sites of GATs.

NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission,

possesses a co-agonist binding site for glycine.[5] Modulation of this site can either enhance or

decrease receptor activity, offering therapeutic potential in a range of neurological and

psychiatric disorders, including schizophrenia and depression. The glycine moiety within (3-
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Aminopropyl)glycine makes it a prime candidate for the development of novel NMDA receptor

modulators.

Structure-Activity Relationships (SAR) of Related
Glycine Derivatives
While specific SAR studies on (3-Aminopropyl)glycine are not yet available, analysis of

related N-substituted glycine derivatives provides valuable insights for future drug design. A

2023 study on the bioactivity of aliphatic N-substituted glycine derivatives highlighted the

importance of the N-substituent in determining the biological properties of these compounds.

Table of IC50 Values for N-Substituted Glycine Derivatives against Human Foreskin Fibroblast

(HFF) Cell Line (48h exposure)

Compound N-Substituent IC50 (µM)

Propylglycine Propyl > 500

Butylglycine Butyl 450 ± 25

sec-Butylglycine sec-Butyl 380 ± 20

tert-Butylglycine tert-Butyl 420 ± 30

Pentylglycine Pentyl 310 ± 15

Isopentylglycine Isopentyl 350 ± 18

tert-Pentylglycine tert-Pentyl 390 ± 22

Hexylglycine Hexyl 250 ± 12

2-Aminoheptylglycine 2-Aminoheptyl 127 ± 8

Octylglycine Octyl 180 ± 10

Data extracted from a study by Jafari et al. (2023) on the toxicity of N-substituted glycine

derivatives. It is important to note that these values represent cytotoxicity and not inhibition of a

specific therapeutic target.
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These data suggest that increasing the lipophilicity of the N-substituent generally leads to

increased biological activity (in this case, toxicity). The presence of an additional amino group,

as in 2-aminoheptylglycine, significantly enhances this effect. This provides a rationale for

exploring derivatives of (3-Aminopropyl)glycine with varied substituents on the propyl chain to

optimize activity and selectivity for specific targets.

Experimental Protocols
Synthesis of N-Substituted Glycine Esters
The following is a general procedure for the synthesis of N-substituted glycine esters, which

can be adapted for the synthesis of (3-Aminopropyl)glycine derivatives. This protocol is

based on a process described in a patent for the preparation of N-substituted glycine esters.

Reaction: Reaction of a primary amine with a glyoxylic acid ester hemiacetal followed by

hydrogenation.

Materials:

Primary amine (e.g., 3-aminopropanol to be further modified)

Glyoxylic acid methyl ester methyl hemiacetal (GMHA)

Methanol

Hydrogenation catalyst (e.g., Palladium on carbon)

Hydrogen gas

Procedure:

Dissolve the primary amine (1 equivalent) in methanol.

Add a solution of GMHA (1 equivalent) in methanol to the amine solution.

Allow the reaction to proceed at a controlled temperature (e.g., 25-45 °C) until the formation

of the intermediate imine is complete, as monitored by a suitable analytical technique (e.g.,

TLC or LC-MS).
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Transfer the reaction mixture to a hydrogenation reactor.

Add the hydrogenation catalyst to the mixture.

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-100 bar).

Heat the reaction mixture to the desired temperature (e.g., 20-130 °C) and maintain stirring

until the hydrogenation is complete.

After cooling and depressurization, filter the reaction mixture to remove the catalyst.

The resulting solution contains the N-substituted glycine ester, which can be isolated and

purified by standard methods such as distillation or chromatography. The ester can then be

hydrolyzed to the corresponding carboxylic acid if desired.

In Vitro Assay for GABA Transporter Inhibition
This protocol describes a cell-based assay to determine the inhibitory activity of compounds

against GABA transporters.

Principle: Measurement of the uptake of radiolabeled GABA ([³H]GABA) into cells expressing a

specific GABA transporter subtype. A reduction in the accumulation of [³H]GABA in the

presence of a test compound indicates inhibition of the transporter.

Materials:

HEK-293 cells stably expressing the desired human GABA transporter subtype (e.g., GAT-1,

GAT-2, GAT-3, or BGT-1).

Cell culture medium and supplements.

[³H]GABA (radioligand).

Assay buffer (e.g., Hanks' Balanced Salt Solution).

Test compounds (e.g., derivatives of (3-Aminopropyl)glycine).

Known GABA uptake inhibitor as a positive control (e.g., Tiagabine for GAT-1).[6][7]
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Scintillation cocktail and a scintillation counter.

Procedure:

Cell Culture: Culture the HEK-293 cells expressing the target GAT subtype in appropriate

culture vessels until they reach the desired confluency.

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells

with assay buffer.

Incubation: Add assay buffer containing a fixed concentration of [³H]GABA and varying

concentrations of the test compound to the cells. Include wells for total uptake (no inhibitor)

and non-specific uptake (a high concentration of a known inhibitor).

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific

period (e.g., 10-30 minutes) to allow for GABA uptake.

Termination of Uptake: Rapidly terminate the assay by aspirating the incubation solution and

washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M

NaOH). Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure

the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific uptake at each concentration of the test compound by

subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition

against the logarithm of the test compound concentration and fit the data to a sigmoidal

dose-response curve to determine the IC50 value.

Radioligand Binding Assay for the NMDA Receptor
Glycine Site
This protocol outlines a competitive binding assay to determine the affinity of test compounds

for the glycine binding site of the NMDA receptor.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand

that specifically binds to the glycine site of the NMDA receptor in a brain membrane
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preparation.

Materials:

Rat brain tissue (e.g., cortex or hippocampus), homogenized.

Radioligand specific for the NMDA glycine site (e.g., [³H]glycine or a specific antagonist like

[³H]MDL 105,519).[8]

Assay buffer (e.g., Tris-HCl buffer).

Test compounds.

Known high-affinity ligand for the glycine site as a positive control.

Glutamate (to promote the high-affinity state of the glycine site).

Glass fiber filters.

Filtration apparatus.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and perform

differential centrifugation to isolate a crude membrane fraction.

Assay Incubation: In a multi-well plate, combine the brain membrane preparation, the

radioligand, glutamate, and varying concentrations of the test compound in the assay buffer.

Include wells for total binding (no competitor) and non-specific binding (a high concentration

of a known glycine site ligand).

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient

time to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration

apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail,

and measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding at each concentration of the test compound.

Plot the percentage of specific binding against the logarithm of the test compound

concentration and fit the data to a one-site competition model to determine the IC50 value.

The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows
Potential Modulation of GABAergic Neurotransmission
Derivatives of (3-Aminopropyl)glycine could potentially inhibit GABA transporters (GATs),

leading to an increase in synaptic GABA levels and enhanced activation of postsynaptic GABA

receptors.
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Caption: Potential mechanism of action for a (3-Aminopropyl)glycine derivative as a GABA

reuptake inhibitor.

Workflow for Screening (3-Aminopropyl)glycine
Derivatives
A logical workflow for the discovery and initial characterization of bioactive (3-
Aminopropyl)glycine derivatives would involve synthesis, in vitro screening, and initial ADME

profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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